![molecular formula C12H16ClNO3 B1528284 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride CAS No. 1607326-61-3](/img/structure/B1528284.png)
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride
Overview
Description
“2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClNO3 . It is a product offered for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 257.71 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 257.71 . More specific properties such as boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Research has led to the development of novel synthetic routes and characterization of compounds related to 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride. For instance, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride showcases the compound's role as an intermediate in producing biologically active heterocyclic compounds. This synthesis emphasized the advantages of shortening reaction times, mild conditions, and high yield, highlighting its significance in pharmaceutical chemistry (Cheng Chuan, 2011).
Antimicrobial Activity
The compound's utility extends to antimicrobial applications, as seen in the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues. These compounds, derived from hydroxyphenylacetic acid, demonstrated superior in vitro antimicrobial activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin. This research opens avenues for developing new antimicrobial agents leveraging the chemical backbone of this compound (H. Jayadevappa et al., 2012).
Catalytic and Biological Activities
Exploring the catalytic and biological activities of compounds derived from this compound, research has identified potential applications in bio-relevant catalysis and antimicrobial activities. For instance, metal-organic architectures assembled from multifunctional polycarboxylates involving similar structural motifs have shown efficacy in alkane oxidation, highlighting the compound's potential in catalysis and environmental remediation efforts (Jinzhong Gu et al., 2019).
Role in Hydrochloric Acid Medium
The investigation into N-[Morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium reveals another dimension of application. Demonstrating more than 90% inhibition efficiency, this research underscores the compound's potential in industrial applications, particularly in protecting metal surfaces from corrosion (A. Nasser & M. A. Sathiq, 2016).
Mechanism of Action
Target of Action
Morpholine derivatives have been used in various therapeutic applications, suggesting that they might interact with a variety of biological targets .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Morpholine derivatives often act by interacting with biological targets and modulating their activity .
Biochemical Pathways
Morpholine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Result of Action
properties
IUPAC Name |
2-(3-morpholin-4-ylphenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBJTYHLWXOQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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